methyl 1-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetyl)piperidine-4-carboxylate
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Overview
Description
The compound is a derivative of piperidine, which is an organic compound with the molecular formula (CH2)5NH . Piperidine is a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–). It is a colorless liquid with an odor described as objectionable, typical of amines .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various methods. For instance, piperazine derivatives can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The compound contains a piperidine ring, which is a common structure in many pharmaceuticals and alkaloids . It also contains a phenylsulfonyl group and an indole group, both of which are common in many biologically active compounds.Scientific Research Applications
Sulfenylation in Organic Synthesis
Methylsulfenylation of 1-substituted pyrroles and indoles, including compounds with a structure similar to methyl 1-(2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetyl)piperidine-4-carboxylate, has been studied. Such reactions are crucial in the synthesis of substituted pyrroles and indoles, demonstrating applications in organic synthesis and potential pharmaceutical relevance (Gilow et al., 1991).
Synthesis of Piperidines and Related Compounds
The compound has relevance in the synthesis of piperidines, pyrrolizidines, indolizidines, and quinolizidines. These processes are significant for developing pharmacologically active compounds, demonstrating its utility in medicinal chemistry (Back & Nakajima, 2000).
Pharmacological Studies
Research has been conducted on related (4-piperidin-1-yl)-phenyl sulfonamides, exploring their activity on human beta(3)-adrenergic receptors. This indicates potential pharmacological applications, particularly in designing receptor-targeted drugs (Hu et al., 2001).
Influence of Solvents in Chemical Reactions
Studies on the influence of solvents on regioselectivity in chemical reactions involving similar compounds highlight the compound's relevance in understanding chemical reaction mechanisms (Bänziger, Klein & Rihs, 2002).
Synthesis and Molecular Docking
Research involving the synthesis and molecular docking of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives, including similar structures, contributes to drug discovery and development, particularly in the context of enzyme inhibition (Khalid, Rehman & Abbasi, 2014).
Growth Hormone Secretagogue Analysis
Compound 1, related to the target compound, is a growth hormone secretagogue, and its analysis contributes to the understanding of novel drugs and their metabolic pathways (Qin, 2002).
Enantioseparation in Pharmaceutical Analysis
The compound's structure is relevant in the context of enantioseparation in pharmaceutical analysis, which is vital for assessing the purity and quality of pharmaceuticals (Zhou et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
Similar compounds are known to be metabolized by non-specific esterases, a group of enzymes found in blood and tissues throughout the body .
Result of Action
Similar compounds have been known to have various biological and pharmaceutical activities .
Properties
IUPAC Name |
methyl 1-[2-[3-(benzenesulfonyl)indol-1-yl]acetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-30-23(27)17-11-13-24(14-12-17)22(26)16-25-15-21(19-9-5-6-10-20(19)25)31(28,29)18-7-3-2-4-8-18/h2-10,15,17H,11-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSGKNSUMINEJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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